
3-Amino-4-(3'-iodo-2-biphenylyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31630210” is a chemical entity identified by its unique identifier in the MDL Information Systems database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD31630210” involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification processes such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis of “MFCD31630210” is optimized to ensure cost-effectiveness and scalability. This often involves the use of large reactors, automated systems, and stringent quality control measures to maintain consistency and high yield.
Chemical Reactions Analysis
Types of Reactions: “MFCD31630210” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD31630210” into reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD31630210” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD31630210” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Each of these compounds may share structural similarities with “MFCD31630210” but differ in specific properties or applications.
Properties
Molecular Formula |
C16H16INO2 |
|---|---|
Molecular Weight |
381.21 g/mol |
IUPAC Name |
3-amino-4-[2-(3-iodophenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H16INO2/c17-13-6-3-5-11(8-13)15-7-2-1-4-12(15)9-14(18)10-16(19)20/h1-8,14H,9-10,18H2,(H,19,20) |
InChI Key |
RVXXZDWPDPATTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
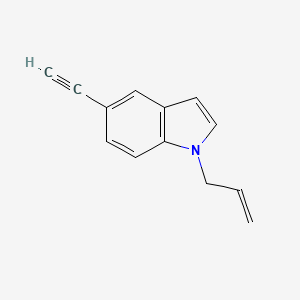

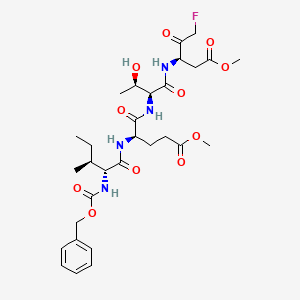

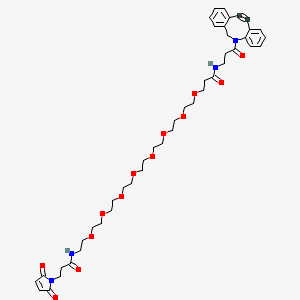
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13725215.png)

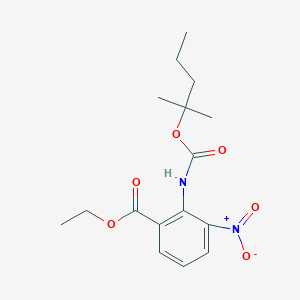



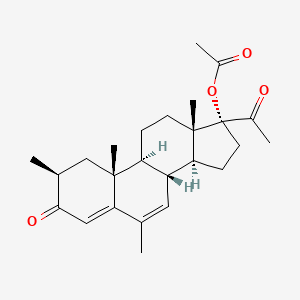
![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)
